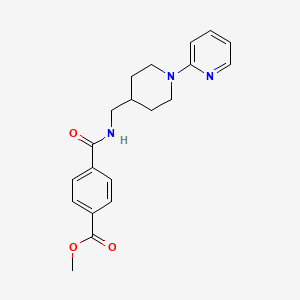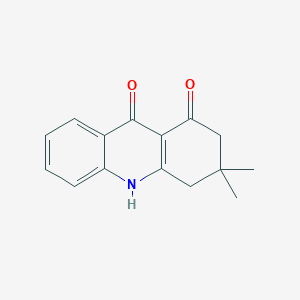
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment
Acridine derivatives, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They have been developed with beneficial biological effects . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
Alzheimer’s Disease Treatment
The first acridine-based medication to be clinically approved for the treatment of Alzheimer’s disease, a neurodegenerative condition primarily brought on by insufficient cholinergic neurotransmitter production, was tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine .
Bacterial and Protozoal Infections
Acridine derivatives have been used to treat bacterial and protozoal infections . They have been identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .
DNA Intercalation
Due to their polycyclic planar structure, acridine and its derivatives intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .
Antimalarial Activity
A variety of natural and synthetic acridine derivatives have also been tested for antimalarial activities .
Anti-inflammatory and Analgesic Activities
Acridine derivatives have been studied for their anti-inflammatory and analgesic activities .
Chemotherapeutic Activity
The study of 9-substituted tetrahydroacridine derivatives, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, aims at the synthesis and evaluation of their chemotherapeutic activity . These derivatives showed antitumor activity against the liver cancer (HEPG2) tumor cell line tested .
Pharmacological Studies
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Mecanismo De Acción
Target of Action
The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .
Propiedades
IUPAC Name |
3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFWVXEAITYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

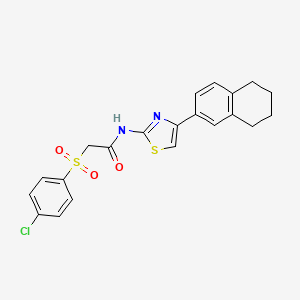
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)
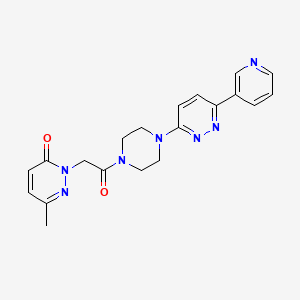
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)
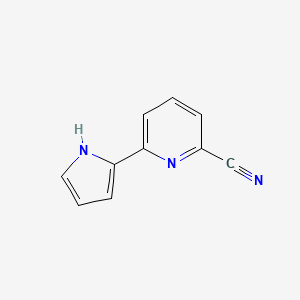
![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)
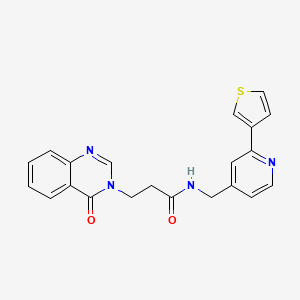

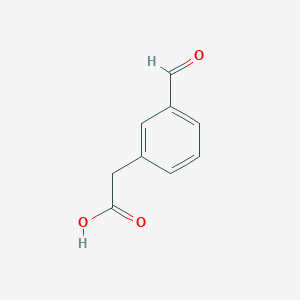
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
